3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol
Overview
Description
The compound “3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol” is a derivative of 1H-1,2,4-triazol, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with drug molecules, so this compound might have potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The bromo and hydroxymethyl groups would be attached to the carbon atoms of the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo and hydroxymethyl groups. The bromo group is a good leaving group, so it might undergo substitution reactions. The hydroxymethyl group contains a hydroxyl group, which is a nucleophile and could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Derivatives
3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol and related compounds play a significant role in chemical synthesis. Research has shown their utility in reactions like alkylation, aminomethylation, and cyanoethylation, producing various derivatives of 1,2,4-triazole-3-thiols and 1,2,4-triazole-3-thiones (Kaldrikyan et al., 2016). Additionally, the synthesis of dibromo-triazoles, which are vital functional materials in medicinal and materials chemistry, has been explored, highlighting the versatility of brominated triazoles (Yu et al., 2014).
Precursors in Organic Synthesis
Brominated triazoles, including this compound, have been investigated as precursors in the synthesis of various organic compounds. They have been utilized in producing pyrazoles and related compounds with potential applications in pharmaceuticals and materials science (Martins et al., 2013).
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have shown potential in inhibiting the growth of various cancer cell lines (Bekircan et al., 2008). Similarly, the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities have been explored, demonstrating significant potential in cancer treatment (Kiss et al., 2019).
Application in Isoxazole Derivatives
The synthesis of isoxazole derivatives using brominated triazoles has been reported, showcasing the chemical versatility and potential for creating novel compounds with varied applications (Flores et al., 2009).
Antimicrobial Studies
Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. This research opens doors to developing new antibacterial agents to combat various bacterial strains (Plech et al., 2011).
Future Directions
Properties
IUPAC Name |
5-bromo-2-(hydroxymethyl)-4H-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2/c4-2-5-3(9)7(1-8)6-2/h8H,1H2,(H,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUPQNEWBGOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)NC(=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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